1-(Hydroxymethyl)-9h-fluoren-9-ol
Description
1-(Hydroxymethyl)-9H-fluoren-9-ol, also referred to as 9-Fluorenemethanol or (Fluoren-9-yl)methanol, is a fluorene derivative featuring a hydroxymethyl (-CH₂OH) group at position 9 of the fluorene core. Its molecular formula is C₁₄H₁₂O, with a molecular weight of 196.24 g/mol (calculated). Structurally, it retains the bicyclic aromatic framework of fluorene (C₁₃H₁₀) but includes a polar hydroxymethyl substituent, enhancing its solubility in polar solvents compared to unsubstituted fluorene derivatives.
Properties
CAS No. |
7145-70-2 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(hydroxymethyl)-9H-fluoren-9-ol |
InChI |
InChI=1S/C14H12O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-7,14-16H,8H2 |
InChI Key |
USEOUBUSZWOIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(C=CC=C23)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-9h-fluoren-9-ol typically involves the hydroxymethylation of fluorene. One common method is the reaction of fluorene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-9h-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(Carboxymethyl)-9h-fluoren-9-ol
Reduction: 1-Methyl-9h-fluoren-9-ol
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Hydroxymethyl)-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-9h-fluoren-9-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(Hydroxymethyl)-9H-fluoren-9-ol with key fluorene derivatives, focusing on structural features, physical properties, and applications:
Key Structural and Functional Comparisons
Substituent Effects on Polarity: The hydroxymethyl group in this compound increases polarity compared to 9H-Fluoren-9-ol, enhancing solubility in polar solvents like methanol or water. In contrast, 9-(1-methylethyl)-9H-fluorene is highly hydrophobic due to its isopropyl group . Carbamate derivatives (e.g., ) balance hydrophilicity and lipophilicity, making them suitable for drug formulation .
Synthetic Methods: Grignard Reactions: 9-Allyl-9H-fluoren-9-ol is synthesized by reacting fluorenone with allylmagnesium chloride, a method applicable to other 9-substituted fluorenols . Crystallography: The allyl-substituted derivative forms hydrogen-bonded networks, influencing its solid-state properties .
Applications: Pharmaceuticals: Carbamate derivatives are used as prodrugs or peptide synthesis intermediates . Materials Science: Fluorenols with extended conjugation (e.g., phenylethenyl substituents) show promise in organic electronics .
Research Findings and Data
- Hydrogen Bonding : In 9-Allyl-9H-fluoren-9-ol, hydroxyl groups participate in a square-shaped hydrogen-bonding network, affecting crystal packing and stability .
- Thermal Stability : 9H-Fluoren-9-ol’s high melting point (153.5°C) suggests robust thermal stability, advantageous for high-temperature reactions .
Biological Activity
1-(Hydroxymethyl)-9H-fluoren-9-ol, also known as 9-hydroxyfluorene, is a compound with significant biological interest due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C13H10O
- Molecular Weight : 182.22 g/mol
- CAS Number : 1689-64-1
- IUPAC Name : 9-Hydroxyfluorene
The structure of this compound features a hydroxymethyl group attached to the fluorenyl moiety, which enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The hydroxyl group enhances hydrogen bonding capabilities, allowing the compound to form stable interactions with proteins and enzymes involved in microbial growth and replication. This interaction can disrupt essential metabolic pathways in microorganisms.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective cytotoxic effects. In vitro studies showed that the compound could induce apoptosis in cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity makes it a promising candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Evaluation
In a recent study, researchers synthesized several derivatives of this compound and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using MTT assays on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that this compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for HepG2 after 48 hours of treatment, suggesting significant antiproliferative effects .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
| Derivative C | 16 | Pseudomonas aeruginosa |
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
| HepG2 | 30 | 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
